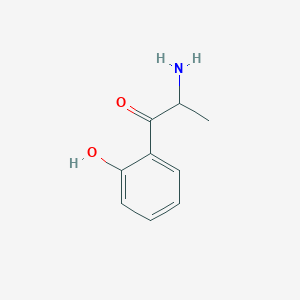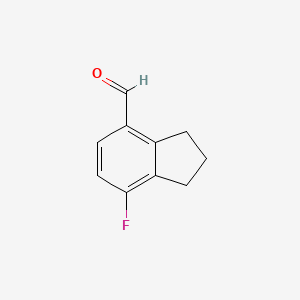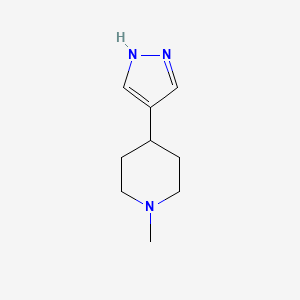
1-methyl-4-(1H-pyrazol-4-yl)Piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrazole rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with 4-chloropyrazole under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the chloropyrazole, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives of the piperidine or pyrazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-4-(1H-pyrazol-4-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential drug candidates. It has been explored for its activity against various biological targets, including enzymes and receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(1H-pyrazol-4-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved can vary depending on the specific biological target.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(1H-pyrazol-4-yl)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine: This compound features a nitro group on the pyrazole ring, which can influence its chemical reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine:
1-Methyl-1H-pyrazol-4-yl derivatives: Various derivatives of 1-methyl-1H-pyrazol-4-yl can be synthesized by modifying the substituents on the pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrazole rings, which provides a versatile scaffold for the development of diverse bioactive molecules.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
1-methyl-4-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-12-4-2-8(3-5-12)9-6-10-11-7-9/h6-8H,2-5H2,1H3,(H,10,11) |
Clé InChI |
QLMDWQSNSITIKU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)
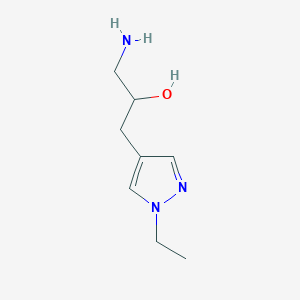
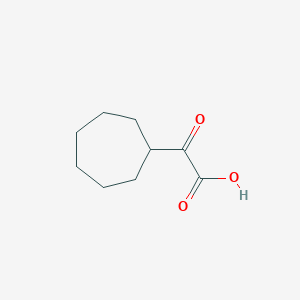
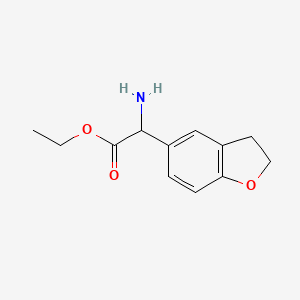
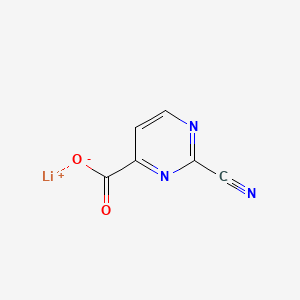
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
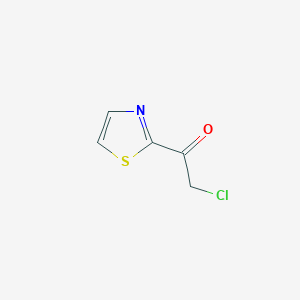


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
